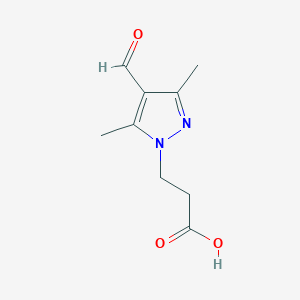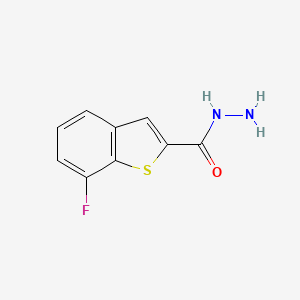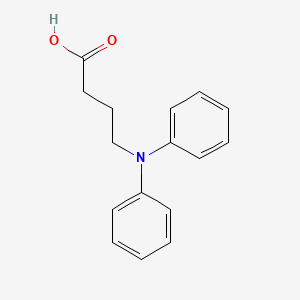
4-(Diphenylamino)butanoic acid
Descripción general
Descripción
4-(Diphenylamino)butanoic acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a diphenylamino group attached to a butanoic acid backbone. This compound appears as a white crystalline powder and is soluble in both water and organic solvents. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylamino)butanoic acid typically involves the reaction of diphenylamine with butanoic acid derivatives under controlled conditions. One common method is the Aldol condensation reaction, where substituted acetophenones, propiophenones, and 4-(Diphenylamino)benzaldehyde are combined . The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale Aldol condensation reactions, followed by purification processes such as recrystallization to obtain the desired product. The percentage yield of the compounds can vary, with reported yields ranging from 30% to 92% .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Diphenylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where the diphenylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Diphenylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound has shown antimicrobial properties and is investigated for its potential to combat multidrug-resistant organisms.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: It is used in the production of photorefractive polymers and composites for applications such as data storage, three-dimensional displays, and image amplification.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylamino)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a cholinesterase inhibitor and histone deacetylase inhibitor, affecting various biological processes . The compound’s ability to inhibit these enzymes can lead to growth arrest and apoptosis of cancer cells, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
4-(Diphenylamino)butanoic acid can be compared with other similar compounds, such as:
Phenylbutyric acid: This compound is used to treat urea cycle disorders and has antineoplastic properties.
Butyric acid: Known for its role in metabolic pathways and as a histone deacetylase inhibitor.
Uniqueness: What sets this compound apart is its unique diphenylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and applications that similar compounds may not be capable of.
Propiedades
IUPAC Name |
4-(N-phenylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJAUCPZSQJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387296.png)
![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)

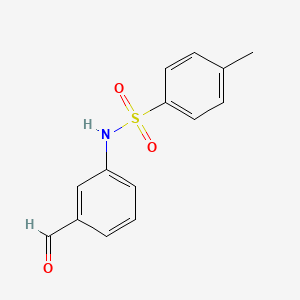
![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)
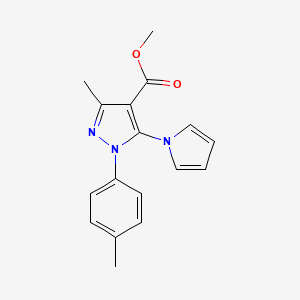
![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)
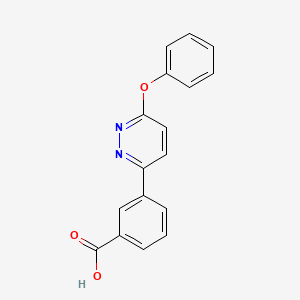
![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B1387312.png)
![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)
